molecular formula C14H13N5O B10931635 N-(3,5-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-(3,5-dimethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10931635
M. Wt: 267.29 g/mol
InChI Key: MSJRXCPWSKNJJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~-(3,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a heterocyclic compound that features a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethylaniline with a triazolopyrimidine derivative in the presence of a coupling agent . The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K~2~CO~3~) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Mechanism of Action

The mechanism of action of N2-(3,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and leading to cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(3,5-DIMETHYLPHENYL)[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of the triazolopyrimidine core. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H13N5O

Molecular Weight

267.29 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C14H13N5O/c1-9-6-10(2)8-11(7-9)16-13(20)12-17-14-15-4-3-5-19(14)18-12/h3-8H,1-2H3,(H,16,20)

InChI Key

MSJRXCPWSKNJJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN3C=CC=NC3=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.